2-Methyl-3-methoxy-2-hexene

Description

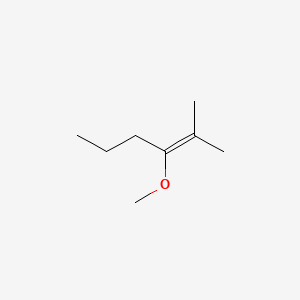

2-Methyl-3-methoxy-2-hexene is an organic compound with the molecular formula C8H16O It is a derivative of hexene, featuring a methoxy group and a methyl group attached to the carbon chain

Properties

CAS No. |

66017-19-4 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-methoxy-2-methylhex-2-ene |

InChI |

InChI=1S/C8H16O/c1-5-6-8(9-4)7(2)3/h5-6H2,1-4H3 |

InChI Key |

MMJOENIOBDDQMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methoxy-2-hexene can be achieved through several methods. One common approach involves the alkylation of 2-methyl-2-hexene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methoxy-2-hexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be employed in substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-methoxy-2-hexene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and formulation.

Industry: It serves as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-methoxy-2-hexene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-2-hexene: A similar compound with a different position of the methyl group.

2-Methyl-2-hexene: Lacks the methoxy group, resulting in different chemical properties.

3-Methoxy-2-methyl-2-hexene: Another isomer with variations in the position of functional groups.

Uniqueness

2-Methyl-3-methoxy-2-hexene stands out due to its unique combination of a methoxy group and a methyl group on the hexene backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Biological Activity

2-Methyl-3-methoxy-2-hexene (CAS No. 66017-19-4) is an organic compound with the molecular formula C8H16O. It has garnered attention in recent years for its potential biological activities, including antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C8H16O

- Molecular Weight: 128.212 g/mol

- IUPAC Name: this compound

- InChIKey: MMJOENIOBDDQMY-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, research conducted on various bacterial strains revealed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 38 |

These values suggest that the compound possesses strong antioxidant properties, comparable to standard antioxidants like ascorbic acid.

The biological activities of this compound are believed to be mediated through its interaction with cellular targets, including enzymes and receptors involved in oxidative stress and microbial defense mechanisms. Preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell survival.

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in the International Journal of Molecular Sciences examined the antimicrobial efficacy of various compounds, including this compound. The study concluded that this compound significantly inhibited the growth of pathogenic bacteria, highlighting its potential use in clinical applications . -

Antioxidant Activity Assessment:

Another investigation focused on the antioxidant properties of several organic compounds, where this compound was found to effectively reduce oxidative stress markers in vitro. This study emphasized its potential role in therapeutic interventions against oxidative damage .

Applications

Given its promising biological activities, this compound has potential applications in:

- Pharmaceutical Industry: As a lead compound for developing new antimicrobial and antioxidant drugs.

- Food Industry: As a natural preservative due to its antimicrobial properties.

- Cosmetic Products: As an ingredient in formulations aimed at reducing oxidative stress on skin cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.